Precise Spacer Length vs. Statistical Polydisperse PEG Reagents
The target compound provides a single, invariable spacer arm length of approximately 35.7 Å, a value derived from its discrete 7-unit PEG chain [1]. This contrasts directly with a polydisperse NH2-PEG1000-Mal reagent, which, despite having a similar average molecular weight, is a mixture of oligomers with spacer lengths ranging from approximately 15 Å to over 60 Å . The use of a monodisperse linker ensures a uniform hydrodynamic radius and consistent distance between ligase binder and target protein ligand, a critical parameter for the rational optimization of proteolysis-targeting chimeras (PROTACs) [1].
| Evidence Dimension | Spacer Arm Length Distribution |
|---|---|
| Target Compound Data | Fixed spacer arm length of ~35.7 Å (from 7 ethylene glycol units) [1] |
| Comparator Or Baseline | Polydisperse NH2-PEG1000-Mal: Mixture of oligomers with a statistical distribution of lengths (range ~15 Å to >60 Å) |
| Quantified Difference | Single defined length vs. a range of lengths spanning over 45 Å, eliminating batch-to-batch variability in critical quality attributes. |
| Conditions | Calculated from PEG unit length (3.5 Å per unit for NHS-PEGn-Mal series plus end-group contributions); validated by the homologous SM(PEG)n series from Thermo Fisher Scientific [1]. |
Why This Matters
Procurement of a discrete PEG7 linker eliminates a key source of experimental variability in lead optimization, ensuring that changes in conjugate performance are due to the pharmacophore and not linker heterogeneity.
- [1] He, J. et al. (2022). Emerging trends of discrete Poly(ethylene glycol) in biomedical applications. Supramolecular Materials, 1, 100015. View Source
